2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Scientific Research Applications
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and anti-inflammatory agent due to its thiadiazole core.
Materials Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are of interest for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole, which is then reacted with an appropriate aldehyde to form the hydrazone derivative. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely apply.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding hydrazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydrazine derivatives.
Mechanism of Action
The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is not fully understood. it is believed to involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The thiadiazole ring and the hydrazone moiety are likely critical for these interactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-mercapto-1,3,4-thiadiazole: Another thiadiazole derivative with antimicrobial properties.
(Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid: Used as an intermediate in the synthesis of cephalosporin antibiotics.
Uniqueness
2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is unique due to the presence of the trifluoromethyl group, which can enhance its biological activity and stability. Additionally, the hydrazone linkage provides a versatile site for further chemical modifications, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N5OS/c13-12(14,15)8-4-2-1-3-7(8)6-17-18-9(21)5-10-19-20-11(16)22-10/h1-4,6H,5H2,(H2,16,20)(H,18,21)/b17-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQNCNJJXVHJC-UBKPWBPPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CC2=NN=C(S2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CC2=NN=C(S2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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